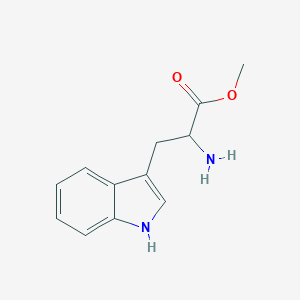

Methyl 2-amino-3-(1H-indol-3-yl)propanoate

概述

描述

Methyl 2-amino-3-(1H-indol-3-yl)propanoate is an organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is particularly interesting due to its structural similarity to tryptophan, an essential amino acid

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves the functionalization of tryptophan. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Acylation of the Amino Group

The primary amine undergoes acylation to form protected derivatives, critical for multi-step syntheses.

Mechanism : The amine reacts with acylating agents (e.g., ethyl trifluoroacetate) under basic conditions, forming stable amides. This protection prevents unwanted side reactions during subsequent steps .

Alkylation at the Indole Moiety

Electrophilic substitution at the indole’s 5-position enables functionalization.

Applications : Alkylation introduces alkyne handles for click chemistry or further cross-coupling .

Palladium-Catalyzed Cross-Coupling

The indole ring participates in Pd-mediated coupling to install advanced functional groups.

| Reagents/Conditions | Product | Catalyst System | Reference |

|---|---|---|---|

| 5-Ethynyl-1H-indole, Pd(PPh₃)₄, CuI | Methyl-2-((diphenylmethylene)amino)-3-(5-ethynyl-1H-indol-3-yl)propanoate | Sonogashira conditions |

Key Insight : Cross-coupling expands structural diversity, enabling access to bioconjugates or fluorescent probes .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acids under acidic or basic conditions.

| Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|

| 2M HCl, reflux | 2-Amino-3-(1H-indol-3-yl)propanoic acid | Quantitative conversion observed via TLC |

Utility : Hydrolysis facilitates conversion to bioactive carboxylic acids or peptide synthesis intermediates .

Nucleophilic Substitution

The amino group participates in condensation or substitution reactions.

| Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|

| Aldehydes/Ketones, acidic or basic media | Schiff bases or enamines | Precursors for heterocyclic scaffolds |

Example : Reaction with aldehydes forms imines, which can cyclize to generate tetrahydro-β-carbolines .

科学研究应用

Pharmaceutical Development

Neuropharmacology and Oncology

- Methyl 2-amino-3-(1H-indol-3-yl)propanoate has been identified as a candidate for drug development in neuropharmacology and oncology. Its structural characteristics allow for potential interactions with biological targets that can be exploited for therapeutic purposes.

Antiviral Activity

- Indole derivatives, including this compound, have shown promise as antiviral agents. For instance, related compounds have been tested against influenza A and Coxsackie B virus (CoxB3), demonstrating significant inhibitory activity.

- Example Results : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited an IC50 of 7.53 μmol/L against influenza A.

Microbiology

Antimycobacterial Activity

- The compound has been evaluated for its in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains. Testing involved comparing it with established antimycobacterial agents like isoniazid and rifampicin.

Oncology

Antiproliferative Properties

- Research indicates that this compound and its derivatives possess antiproliferative activities against various cancer cell lines such as HeLa, MCF-7, and HT-29. These studies highlight the potential for developing new anticancer therapies based on this compound.

Biochemistry

Antioxidant Activity

- Indole derivatives are known for their antioxidant properties, which contribute to their therapeutic potential in combating oxidative stress-related diseases.

Endocrinology

Antidiabetic Potential

- Some studies suggest that indole derivatives may exhibit antidiabetic effects, making them candidates for further investigation in diabetes management.

Neurology

Anticholinesterase Activity

- The compound has been explored for its potential as an anticholinesterase agent, which could have implications in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| Methyl 2-acetamido-3-(1H-indol-3-yl)propanoate | Acetamido group instead of amino | Different biological activity |

| Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | Specific chirality | Influences pharmacodynamics |

| Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoate | Tert-butoxycarbonyl protecting group | Useful in synthetic applications |

作用机制

The mechanism of action of Methyl 2-amino-3-(1H-indol-3-yl)propanoate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to serotonin and other neurotransmitters, influencing mood and cognitive functions. The indole ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

相似化合物的比较

Similar Compounds

Tryptophan: An essential amino acid with a similar indole structure.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

Methyl 2-amino-3-(1H-indol-3-yl)propanoate is unique due to its methyl ester group, which enhances its solubility and reactivity compared to other indole derivatives. This structural feature makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .

生物活性

Methyl 2-amino-3-(1H-indol-3-yl)propanoate is a chiral compound belonging to the class of indole derivatives, known for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a methyl ester group, an amino group, and an indole moiety, which contribute to its unique biological properties. The compound's chirality enhances its potential for selective interactions with biological targets.

Biological Activities

This compound exhibits a range of biological activities:

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Antiviral Activity : Research indicates that indole derivatives, including this compound, possess antiviral properties. For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory effects against influenza A virus with an IC50 of 7.53 μmol/L.

- Antimycobacterial Activity : Studies have shown that indole derivatives exhibit in vitro activity against Mycobacterium tuberculosis and other strains, indicating potential applications in treating tuberculosis.

- Anticancer Activity : this compound has been evaluated for its antiproliferative effects against various cancer cell lines such as HeLa, MCF-7, and HT-29. Some derivatives displayed effective cytotoxicity, suggesting potential as chemotherapeutic agents.

- Neurological Effects : The compound may interact with neurotransmitter receptors, influencing neurological functions and potentially serving as a therapeutic agent for neurological disorders.

- Antidiabetic Potential : Indole derivatives have been explored for their antidiabetic properties, showing promise in regulating blood sugar levels.

The mechanism of action of this compound involves its interaction with various molecular targets:

- Receptor Binding : The compound can act as an agonist or antagonist at neurotransmitter receptors, modulating synaptic transmission and influencing behaviors related to mood and cognition.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its anticancer and antidiabetic effects.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Case Study: Anticancer Activity

A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 20 μM across multiple cell lines, highlighting their potential as effective anticancer agents .

属性

IUPAC Name |

methyl 2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUNTYMNJVXYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864547 | |

| Record name | Methyl tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7303-49-3 | |

| Record name | Tryptophan methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2-amino-3-(1H-indol-3-yl)propanoate in the synthesis of the antibacterial compound described in the research?

A1: this compound plays a crucial role as a reactant in the synthesis of Methyl N-[1-(benzoylamino)-2-methoxy-2-oxoethyl]tryptophanate. The research article describes its reaction with Methyl 2-azido-2-benzamidoacetate via N-alkylation in the presence of diisopropylethylamine as a base []. This reaction forms the final compound, which demonstrated bactericidal activity against both Gram-positive and Gram-negative bacteria in vitro.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。